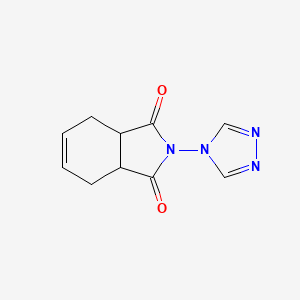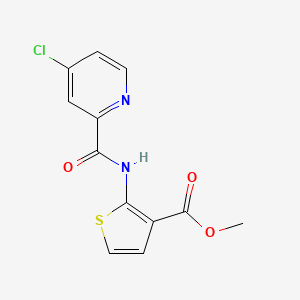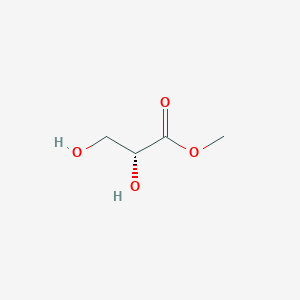
2-(4H-1,2,4-トリアゾール-4-イル)-3a,4,7,7a-テトラヒドロ-1H-イソインドール-1,3(2H)-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4H-1,2,4-triazol-4-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features a triazole ring fused with an isoindole structure
科学的研究の応用
2-(4H-1,2,4-triazol-4-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has diverse applications in scientific research, including:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: Used in the development of coordination polymers and other advanced materials with unique properties.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
生化学分析
Biochemical Properties
Compounds with a triazole ring have been known to interact with various enzymes and proteins . The nature of these interactions could be influenced by the unique structure of the compound, including the presence of the triazole ring.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4H-1,2,4-triazol-4-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves the reaction of a suitable isoindole precursor with a triazole derivative. Common synthetic routes include:
Cyclization Reactions: Utilizing cyclization reactions where the triazole ring is formed in situ from appropriate precursors.
Condensation Reactions: Employing condensation reactions between isoindole derivatives and triazole-forming reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Maintaining specific temperature and pressure conditions to favor the desired product formation.
化学反応の分析
Types of Reactions
2-(4H-1,2,4-triazol-4-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The triazole and isoindole rings can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole or isoindole rings .
作用機序
The mechanism of action of 2-(4H-1,2,4-triazol-4-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These interactions can include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Pathway Interference: The compound may interfere with specific biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Similar compounds to 2-(4H-1,2,4-triazol-4-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione include:
1,2,4-Triazole Derivatives: Such as 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Isoindole Derivatives: Including various substituted isoindoles with different functional groups.
Uniqueness
The uniqueness of 2-(4H-1,2,4-triazol-4-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione lies in its combined triazole and isoindole structure, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not typically observed in simpler triazole or isoindole compounds .
特性
IUPAC Name |
2-(1,2,4-triazol-4-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c15-9-7-3-1-2-4-8(7)10(16)14(9)13-5-11-12-6-13/h1-2,5-8H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPPYFVEXKGCNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)N3C=NN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331790 |
Source


|
| Record name | 2-(1,2,4-triazol-4-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901331790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820132 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
524934-31-4 |
Source


|
| Record name | 2-(1,2,4-triazol-4-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901331790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2408440.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide](/img/structure/B2408445.png)

![2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2408447.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2408450.png)
![2-FLUORO-N-({5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)BENZAMIDE](/img/structure/B2408451.png)
![3,5-dichloro-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2408453.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2408454.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2408455.png)

![2-ethyl-1-mercapto-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2408459.png)

